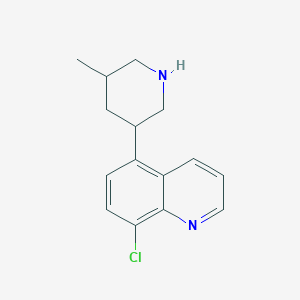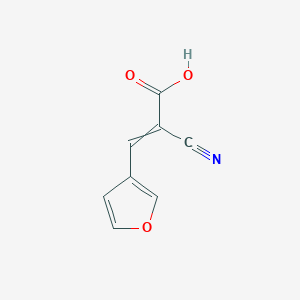![molecular formula C12H13N3O4S B11714474 2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate is a complex organic compound that features a furan ring, a thiazolidinone ring, and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate typically involves multiple steps:
Formation of the Furan-2-ylmethylidene Hydrazine Intermediate: This step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to Form Thiazolidinone: The intermediate is then reacted with thioglycolic acid in the presence of a catalyst to form the thiazolidinone ring.
Acetylation: Finally, the thiazolidinone derivative is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular metabolism. The furan and thiazolidinone rings could interact with various molecular targets, such as enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-1,3-benzoxazole
- 4-phenyl-1,3-thiazol-2-amine
- 1-benzylimidazolidine-2,4-dione
Uniqueness
What sets 2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate apart is its combination of a furan ring, a thiazolidinone ring, and an acetate group
特性
分子式 |
C12H13N3O4S |
|---|---|
分子量 |
295.32 g/mol |
IUPAC名 |
2-[(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate |
InChI |
InChI=1S/C12H13N3O4S/c1-8(16)18-6-4-10-11(17)14-12(20-10)15-13-7-9-3-2-5-19-9/h2-3,5,7,10H,4,6H2,1H3,(H,14,15,17)/b13-7+ |
InChIキー |
MQTYYAXHNRKJDD-NTUHNPAUSA-N |
異性体SMILES |
CC(=O)OCCC1C(=O)N/C(=N/N=C/C2=CC=CO2)/S1 |
正規SMILES |
CC(=O)OCCC1C(=O)NC(=NN=CC2=CC=CO2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)





![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)

![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)
